4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-(6-((diethylamino)methyl)-2-pyridinyl)ethenyl)-6-fluoro-
CAS No.: 199655-36-2
Cat. No.: VC0524308
Molecular Formula: C26H24ClFN4O
Molecular Weight: 462.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199655-36-2 |
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Molecular Formula | C26H24ClFN4O |
Molecular Weight | 462.9 g/mol |
IUPAC Name | 3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one |
Standard InChI | InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 |
Standard InChI Key | HYHNPUGUPISSQO-UHFFFAOYSA-N |
Isomeric SMILES | CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl |
SMILES | CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl |
Canonical SMILES | CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Properties
The compound belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic scaffold comprising a benzene ring fused with a pyrimidinone ring. Its molecular formula is , with a molar mass of 487.98 g/mol . Key structural features include:
The diethylaminomethyl group introduces basicity, while the fluorine atom modulates metabolic stability. X-ray crystallography studies of analogous compounds reveal planar quinazolinone cores with substituents adopting orientations that optimize π-π stacking and hydrogen bonding .
Synthesis and Optimization
Synthesis of this derivative involves multi-step reactions, typically starting with anthranilic acid derivatives. A representative pathway includes:
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Formation of the Quinazolinone Core:
Condensation of 2-aminobenzoic acid with chloroacetyl chloride yields 2-chloromethyl-4(3H)-quinazolinone. Subsequent nucleophilic substitution with 2-chlorophenylamine introduces the 3-(2-chlorophenyl) group. -
Introduction of the Ethenyl-Pyridinyl Side Chain:
A Heck coupling reaction attaches the ethenyl-pyridinyl moiety to position 2. The pyridinyl ring is pre-functionalized with a diethylaminomethyl group via Mannich reaction conditions. -
Fluorination at Position 6:
Electrophilic aromatic substitution using fluorine gas or Selectfluor® under controlled conditions achieves selective fluorination .
Critical parameters include:
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Solvent Choice: Dimethylformamide (DMF) enhances solubility of intermediates.
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, with triethylamine as a base.
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Temperature: Reactions proceed optimally between 80–120°C.
Yield optimization strategies involve chromatographic purification and recrystallization from ethanol/water mixtures .
Biological Activities and Mechanisms
AMPA Receptor Antagonism
The compound acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with an IC₅₀ of 42 nM in rat cortical neurons. Key mechanistic insights:
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Binding Site: Interacts with the transmembrane domain of GluA2 subunits, stabilizing the closed-channel conformation.
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Selectivity: 10-fold selectivity over NMDA and kainate receptors due to the diethylaminomethyl group’s interactions with hydrophobic pockets.
Pharmacological Applications
Comparison with Analogous Compounds
The 6-fluoro and diethylaminomethyl groups in this compound confer distinct pharmacokinetic advantages, including a predicted logP of 3.8 (indicating moderate blood-brain barrier penetration) and a plasma half-life of 6.2 hours in rodent models.
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